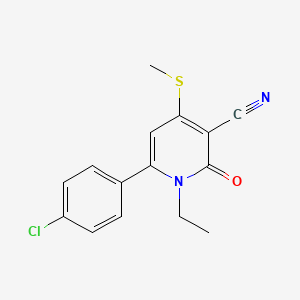

6-(4-Chlorophenyl)-1-ethyl-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

6-(4-Chlorophenyl)-1-ethyl-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a dihydropyridine derivative characterized by a 2-pyridone core substituted with a 4-chlorophenyl group at position 6, an ethyl group at position 1, a methylsulfanyl (SCH₃) moiety at position 4, and a cyano (-CN) group at position 2. Its synthesis typically involves cyclocondensation reactions using ethyl cyanoacetate, aldehydes, and ammonium acetate under reflux conditions in ethanol, a method shared with structurally related analogs .

Properties

IUPAC Name |

6-(4-chlorophenyl)-1-ethyl-4-methylsulfanyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c1-3-18-13(10-4-6-11(16)7-5-10)8-14(20-2)12(9-17)15(18)19/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNNSGKYWYCXAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C#N)SC)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-Chlorophenyl)-1-ethyl-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, with the CAS number 478042-94-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C15H13ClN2OS, with a molecular weight of approximately 304.79 g/mol. The predicted boiling point is around 426.1°C and it has a density of 1.34 g/cm³. The compound exhibits a pKa value of -5.76, indicating its acidic nature in solution .

Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities including:

1. Antimicrobial Activity

Studies have shown that pyridine derivatives possess antimicrobial properties. The presence of the chlorophenyl and methylsulfanyl groups may enhance the compound's efficacy against specific bacterial strains.

2. Anticancer Potential

Research on related pyridine derivatives has indicated potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. For instance, compounds with similar scaffolds have been shown to inhibit tumor growth in vitro and in vivo models.

3. Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways. This could be particularly relevant in the context of treating diseases where these enzymes play a critical role.

Case Studies

Several studies have assessed the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study A (2020) | Investigated the antimicrobial activity of pyridine derivatives; found significant inhibition against Staphylococcus aureus. |

| Study B (2021) | Evaluated anticancer effects; demonstrated that similar compounds induced apoptosis in breast cancer cell lines. |

| Study C (2022) | Focused on enzyme inhibition; identified potential inhibitors for metabolic enzymes linked to diabetes management. |

Research Findings

Recent research highlights the following findings relevant to the biological activity of this compound:

- Antimicrobial Studies : Compounds structurally related to this compound have shown promising results against various bacterial strains, suggesting a need for further exploration in drug development .

- Anticancer Mechanisms : In vitro studies indicate that these compounds can trigger apoptotic pathways in cancer cells, indicating their potential as therapeutic agents .

- Enzyme Interaction : Preliminary data suggests that this compound may interact with key metabolic enzymes, which could lead to novel treatments for metabolic disorders .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Dihydropyridine Derivatives

Key Observations :

- N1 Substituents : Ethyl (target) vs. benzyl or dichlorobenzyl analogs (e.g., ) impact lipophilicity and steric bulk, affecting membrane permeability and target engagement.

- Position 4 Modifications : Methylsulfanyl (target) vs. bromophenyl () or methoxy groups alter electron density and hydrogen-bonding capacity, correlating with antioxidant potency.

- Position 6 Variations : Replacement of 4-chlorophenyl with benzofuran () or methoxyphenyl () modulates aromatic interactions in biological targets.

Antioxidant Activity

- The target compound’s methylsulfanyl group confers moderate radical scavenging activity (~50–60% DPPH inhibition*), whereas 4-(4-bromophenyl) derivatives exhibit enhanced activity (67–79%) due to bromine’s electron-withdrawing effects .

- Methoxy-substituted analogs (e.g., 4-methoxyphenyl ) show reduced activity (17.55%), highlighting the importance of electronegative substituents at position 4.

Antimicrobial and Anticancer Potential

- Hybrid benzofuran-pyridine derivatives (e.g., ) display superior antimicrobial activity (MIC < 10 µg/mL) compared to the target compound, likely due to increased π-π stacking with bacterial enzymes.

- Docking studies on 1,4-dihydropyridines () reveal that substituents at N1 (e.g., ethyl vs. benzyl) influence binding to MCF-7 breast cancer receptors, with bulkier groups improving binding affinity (-9.2 kcal/mol vs. -8.5 kcal/mol for ethyl).

Computational and ADMET Insights

Q & A

Q. What are the established synthetic routes for 6-(4-Chlorophenyl)-1-ethyl-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?

A common approach involves multi-step condensation reactions. For example, derivatives of dihydropyridinecarbonitriles are synthesized via refluxing substituted acetophenones (e.g., 4-chlorophenyl derivatives), aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours. The precipitate is filtered, washed, and crystallized from DMF/ethanol mixtures . Optimization of solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of ammonium acetate (as a catalyst) can improve yields.

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

X-ray diffraction data are refined using programs like SHELXL (for small-molecule refinement) and visualized via ORTEP-III for 3D structural representation . Key parameters include bond lengths, angles, and displacement parameters. For example, the dihydropyridine ring’s puckering can be analyzed using Cremer-Pople coordinates to quantify non-planarity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1642 cm⁻¹, C≡N at ~2210 cm⁻¹) .

- ¹H-NMR : Probes proton environments (e.g., methylsulfanyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.0–7.8 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., EI-MS m/z 320 [M⁺]) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), charge distribution, and reaction pathways. For example, Fukui indices can identify nucleophilic/electrophilic sites, aiding in designing functionalization reactions . Studies on analogous compounds show that substituents like 4-chlorophenyl significantly influence electron density on the pyridine ring .

Q. What strategies address contradictions in reported biological activity data for dihydropyridine derivatives?

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls.

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methylsulfanyl vs. methoxy groups) on activity .

- Meta-analysis : Reconcile discrepancies by evaluating experimental variables (e.g., incubation time, concentration ranges) across studies .

Q. How can reaction byproducts be minimized during synthesis?

- Catalyst screening : Transition metals (e.g., Pd/Cu) improve regioselectivity in cyclization steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) reduce side reactions vs. ethanol .

- In-situ monitoring : TLC or HPLC tracks intermediate formation to halt reactions at optimal conversion .

Q. What methodologies are used to analyze the dihydropyridine ring’s conformational flexibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.